5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene
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Overview
Description
5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraene is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene typically involves multi-step reactions. One common synthetic route includes the reaction of 3,4-dihydroisoquinoline with a suitable benzothiazole derivative under specific conditions. The reaction conditions often involve the use of catalysts such as Lewis acids or Brønsted acids to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene include other heterocyclic compounds with similar ring structures. Some examples are:
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share the isoquinoline core and have been studied for their biological activities.
2,3-dihydro-[1,4]dioxino[2,3-f]quinazoline derivatives: These compounds have similar dioxino and benzothiazole rings and are known for their potential as enzyme inhibitors.
3,4-dihydro-2H-[1,4]oxazino[2,3-f]quinazolin-derivatives: These compounds are also heterocyclic and have shown significant biological activities.
The uniqueness of this compound lies in its specific combination of ring structures and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-2-4-13-11-20(6-5-12(13)3-1)18-19-14-9-15-16(10-17(14)23-18)22-8-7-21-15/h1-4,9-10H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDWWSHDXUMSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC5=C(C=C4S3)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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